5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 4058-91-7
Cat. No.: VC1975171
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4058-91-7 |
---|---|
Molecular Formula | C5H7N3O2 |
Molecular Weight | 141.13 g/mol |
IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |
Standard InChI Key | NVRCXLPKLCKSSN-UHFFFAOYSA-N |
SMILES | CN1C(=C(C=N1)C(=O)O)N |
Canonical SMILES | CN1C(=C(C=N1)C(=O)O)N |
Introduction
Chemical Properties and Structure
Molecular Identification
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic compound containing a pyrazole ring with two nitrogen atoms. The compound is characterized by the following identifiers:
Property | Value |
---|---|
CAS Registry Number | 4058-91-7 |
Molecular Formula | C5H7N3O2 |
Molecular Weight | 141.13 g/mol |
IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid |
InChI Key | NVRCXLPKLCKSSN-UHFFFAOYSA-N |
InChI Code | 1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |
SMILES | CN1C(=C(C=N1)C(=O)O)N |
The molecule features a pyrazole ring with a methyl group attached to one of the nitrogen atoms (position 1), an amino group at position 5, and a carboxylic acid functionality at position 4 .
Physical and Chemical Properties
The compound exists as a solid at room temperature and exhibits the following characteristics:
Property | Description |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF |
Stability | Relatively stable under normal laboratory conditions |
Storage Conditions | Recommended storage at 2-8°C under inert gas (nitrogen or argon) |
Signal Word (Safety) | Warning |
Hazard Statements | H315, H319, H335 (Skin irritation, eye irritation, respiratory irritation) |
The compound contains both acidic (carboxylic acid) and basic (amino) functional groups, making it an amphoteric molecule with interesting reactivity patterns and potential for derivatization .
Synthesis Methods
Classical Synthesis Approaches
The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods, with the most common approach involving the cyclization of appropriate precursors. One established route involves:
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Reaction of methylhydrazine with suitable β-ketonitriles or ethoxy methylene ethyl cyanoacetate
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Cyclization to form the pyrazole ring
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Hydrolysis of the ester to the corresponding carboxylic acid
This synthetic strategy is based on the well-documented approach that "the most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines" .
Industrial Production Method
For industrial-scale production, a more efficient method has been described that uses:
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40% methyl hydrazine aqueous solution as a starting material
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Ethoxy methylene ethyl cyanoacetate as the second reactant
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Toluene as a solvent
This method offers several advantages:
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Simple process with easy operation
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Substantially shortened reaction time
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High product yield
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Minimal environmental impact with no significant waste emissions
The process typically yields the ethyl ester (ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate), which can then be hydrolyzed to obtain the carboxylic acid .
Chemical Reactions
Reactivity Profile
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid exhibits reactivity through its three main functional groups:
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Carboxylic Acid Group: Undergoes typical carboxylic acid reactions:
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Esterification with alcohols
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Amide formation with amines
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Decarboxylation under specific conditions
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Amino Group: The amino functionality at position 5 displays:
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Nucleophilicity for substitution reactions
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Ability to form diazonium salts
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Potential for acetylation and other derivatizations
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Pyrazole Ring: The heterocyclic core can participate in:
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Electrophilic aromatic substitution reactions
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Coordination with metal ions
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Complex formation in various chemical systems
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The amino group in 5-aminopyrazoles has been noted for its "significant basicity and nucleophilicity," which allows it to "undergo a series of nucleophilic substitution reactions to obtain derivative pyrazole compounds".
Key Transformation Reactions
Several important transformations of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid have been documented:
Reaction Type | Conditions | Product |
---|---|---|
Esterification | ROH, H+ catalyst | Corresponding esters (e.g., ethyl ester) |
Amidation | Coupling reagents, amines | Carboxamide derivatives |
Acetylation | Acetic anhydride or acetyl chloride | N-acetyl derivative |
Halogenation | Halogenating agents | Halogenated derivatives |
Hydrazide formation | Hydrazine | Carbohydrazide derivatives |
The compound has been used to synthesize more complex structures like "N′-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide" through multistep transformations .
Biological Activities
Structure-Activity Relationships
Research on structurally similar compounds has revealed important structure-activity relationships:
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The 5-amino group is often essential for biological activity
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Modifications of the carboxylic acid group (to esters or amides) can enhance specificity
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Substitutions on the pyrazole ring can modulate potency and selectivity
For example, recent research has explored "5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors" targeting both wild-type and gatekeeper mutants in cancer therapy applications .
Applications
Pharmaceutical Applications
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have found applications in pharmaceutical research:
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Drug Development: Used as building blocks in medicinal chemistry
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Cancer Research: Derivatives explored as potential anticancer agents
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Anti-inflammatory Compounds: Precursor to anti-inflammatory drug candidates
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Enzyme Inhibitors: Foundation for compounds that modulate enzyme activity
The broader class of 5-aminopyrazoles has "attracted considerable interest because of its long history of application in the pharmaceutical and agrochemical industries" .
Research and Industrial Applications
Beyond pharmaceutical applications, the compound serves important functions in:
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Organic Synthesis: As a versatile intermediate in the preparation of complex molecules
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Agrochemical Development: Precursor to pesticides and plant growth regulators
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Materials Science: Building block for specialized materials
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Analytical Chemistry: Reference standard for analytical methods
The versatility of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid makes it "of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities".
Related Compounds
Esters and Amides
Several important derivatives of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid include:
Compound | Molecular Formula | Molecular Weight | CAS Number | Properties |
---|---|---|---|---|
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | 169.18 g/mol | 31037-02-2 | Used as synthetic intermediate |
5-Amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | 140.15 g/mol | 18213-75-7 | Precursor to bioactive compounds |
N′-Acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide | C7H12N6O | - | - | Exists in hydrazonamide tautomer form |
These derivatives often serve as precursors or intermediates in the synthesis of more complex bioactive molecules .
Structural Analogs
Structurally related compounds with different substitution patterns include:
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4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: Positional isomer with different biological properties
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1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid: Phenyl-substituted analog with distinct chemical reactivity
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5-Amino-1H-pyrazole-4-carboxylic acid: The non-methylated parent compound
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